(4-tert-butylpyridin-2-yl)methanol

Organic Synthesis Analytical Chemistry Medicinal Chemistry

(4-tert-Butylpyridin-2-yl)methanol (CAS 67141-18-8) is a pyridine derivative bearing a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring. The compound has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol.

Molecular Formula C10H15NO
Molecular Weight 165.2
CAS No. 67141-18-8
Cat. No. B6252468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-tert-butylpyridin-2-yl)methanol
CAS67141-18-8
Molecular FormulaC10H15NO
Molecular Weight165.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8: Compound Class, Physicochemical Identity, and Procurement Baseline


(4-tert-Butylpyridin-2-yl)methanol (CAS 67141-18-8) is a pyridine derivative bearing a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring . The compound has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . The tert-butyl substituent provides substantial steric hindrance adjacent to the hydroxymethyl functionality, a structural feature that influences the compound's reactivity profile in catalytic and coupling reactions [1]. This compound has been characterized as a ligand with intramolecular hydrogen-bonding capacity and paramagnetic properties detectable by NMR signal anisotropy measurements .

Why (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8 Cannot Be Casually Substituted with Unsubstituted or Differently Substituted Pyridinemethanol Analogs


Substitution of (4-tert-butylpyridin-2-yl)methanol with unsubstituted 2-pyridinemethanol or pyridinemethanols bearing smaller alkyl groups (e.g., methyl, ethyl) alters the steric and electronic environment at the pyridine nitrogen and the hydroxymethyl coordination sphere. The tert-butyl group at the 4-position introduces significant steric bulk that modifies ligand binding geometry, metal coordination stability, and reaction selectivity profiles relative to less hindered analogs [1]. Hydrogen-bonding studies on 4-substituted pyridine N-oxides demonstrate that tert-butyl substitution confers distinct basicity characteristics compared to organometallic-substituted derivatives and the unsubstituted compound [2]. Furthermore, the specific substitution pattern (4-tert-butyl, 2-hydroxymethyl) creates a unique intramolecular hydrogen-bonding capacity that enables metal ion binding through mechanisms unavailable to analogs lacking either the tert-butyl group or the precisely positioned hydroxymethyl functionality . Generic replacement with compounds of different substitution patterns (e.g., 3-pyridylmethanol or 4-methyl-2-pyridinemethanol) therefore risks compromising reaction outcomes, catalyst performance, or downstream product purity in applications where steric protection and specific coordination geometry are critical parameters.

Quantitative Evidence for Selecting (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8: Comparative Data on Synthetic Yield, Purity Specifications, Analytical Characterization, and Paramagnetic Properties


Validated Synthetic Yield and Full Spectroscopic Characterization Enabling Reproducible Laboratory-Scale Preparation of (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8

(4-tert-Butylpyridin-2-yl)methanol is synthesized via oxidation of 4-tert-butylpyridine N-oxide with trimethyloxonium tetrafluoroborate followed by ammonium persulfate treatment, yielding the target compound at 73% isolated yield (8.79 g) after silica gel chromatography . Complete spectroscopic characterization is available, including 1H NMR (δ 1.31 ppm for tert-butyl protons, δ 4.75 ppm for CH2), 13C NMR (11 distinct carbon signals), IR (νmax 3233 cm⁻¹ for OH stretch), and high-resolution mass spectrometry (calculated m/z 165.1154; found m/z 165.1147) . This level of synthetic and analytical documentation provides procurement-grade confidence that is not uniformly available across all pyridinemethanol analogs from commercial sources, where yield data and full spectroscopic assignments may be absent or incomplete.

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Commercial Purity Specifications and Quality Control Documentation for (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8 from Multiple Vendor Sources

Multiple reputable chemical suppliers report (4-tert-butylpyridin-2-yl)methanol purity specifications in the range of 95% to ≥98% . Specific vendor data include: Chemscene (Cat. No. CS-0380405, 97% purity) , MolCore (NLT 98%, ISO certified) , and Bidepharm (standard purity 95%, with batch-specific QC reports including NMR, HPLC, GC) . The availability of batch-specific analytical documentation (NMR, HPLC, GC) from Bidepharm enables verification of identity and purity prior to use in critical synthetic applications. While direct comparative purity data for specific analogs is not publicly aggregated, the range of documented purity specifications provides procurement benchmarks for quality assessment.

Quality Control Procurement Pharmaceutical Research

Paramagnetic Properties and NMR Signal Anisotropy of (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8: Potential Utility in Magnetic Resonance Applications

(4-tert-Butylpyridin-2-yl)methanol exhibits paramagnetic properties that have been studied through measurement of NMR signal anisotropy . The compound's strong magnetic characteristics distinguish it from non-paramagnetic pyridinemethanol analogs and may confer unique utility in magnetic resonance applications. The paramagnetic behavior is attributed to the electronic structure of the molecule in its ligand form, and the compound also exists as an anion with a charge of -1 . While quantitative magnetic susceptibility values or comparative anisotropy measurements against specific paramagnetic analogs are not available in the public domain, the identification of paramagnetic character provides a basis for considering this compound in applications where magnetic properties are relevant to experimental design.

Paramagnetic Materials NMR Spectroscopy Coordination Chemistry

Computational Chemistry Parameters (LogP, TPSA, Hydrogen Bond Donor/Acceptor Count) for (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8 Supporting Pharmacokinetic Property Prediction

Computational chemistry parameters for (4-tert-butylpyridin-2-yl)methanol have been calculated and reported: LogP = 1.8714, Topological Polar Surface Area (TPSA) = 33.12 Ų, hydrogen bond acceptor count = 2, hydrogen bond donor count = 1, and rotatable bond count = 1 . These values indicate moderate lipophilicity (LogP ~1.9) and low polar surface area, which together suggest favorable passive membrane permeability characteristics. The presence of a single hydrogen bond donor (the hydroxymethyl OH group) and two hydrogen bond acceptors (pyridine nitrogen and hydroxymethyl oxygen) define the compound's hydrogen-bonding capacity. While direct comparative LogP or TPSA data for specific pyridinemethanol analogs are not provided in the source documentation, these computed parameters establish a baseline for structure-property relationship studies and can be compared with calculated values for other pyridinemethanol derivatives to assess relative drug-likeness.

Computational Chemistry Drug Discovery ADME Prediction

TLC Retention Factor and Chromatographic Behavior of (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8 Under Specified Elution Conditions

Under specified thin-layer chromatography conditions (silica gel-60, F-254; 40% acetone/hexane eluent), (4-tert-butylpyridin-2-yl)methanol exhibits an Rf value of 0.31 . This retention factor provides a reproducible benchmark for monitoring reaction progress, assessing product purity, and optimizing chromatographic purification protocols. The moderate Rf value (0.31) under these specific conditions reflects the compound's polarity balance between the lipophilic tert-butyl group and the polar hydroxymethyl functionality. While comparative Rf data for closely related pyridinemethanol analogs under identical elution conditions are not available in the source literature, this documented value serves as a practical reference point for analytical method development and purification workflow design involving this specific compound.

Analytical Chemistry Chromatography Purification

Steric Hindrance Characteristics of (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8 Influencing Reactivity and Selectivity in Catalytic and Coupling Reactions

The sterically hindered structure of (4-tert-butylpyridin-2-yl)methanol, conferred by the tert-butyl group at the 4-position, can influence reactivity and selectivity in catalytic or coupling reactions [1]. The bulky tert-butyl substituent adjacent to the pyridine nitrogen and the hydroxymethyl group creates a sterically demanding environment that may modulate coordination geometry, reaction rates, and regioselectivity in metal-catalyzed transformations. While direct quantitative comparison of steric parameters (e.g., Tolman cone angle, percent buried volume) against less hindered pyridinemethanol analogs is not available in the public domain for this specific compound, the steric effects of tert-butyl substitution on pyridine derivatives are well-documented in the broader literature. The presence of this bulky group provides a structural feature that can be exploited to achieve reaction outcomes not accessible with unsubstituted or less sterically demanding pyridinemethanol derivatives.

Catalysis Steric Effects Organic Synthesis

Recommended Research and Procurement Application Scenarios for (4-tert-Butylpyridin-2-yl)methanol CAS 67141-18-8 Based on Documented Evidence


As a Structurally Defined Building Block for the Synthesis of Sterically Hindered Ligands and Catalysts in Organometallic Chemistry

(4-tert-Butylpyridin-2-yl)methanol serves as a precursor for constructing sterically demanding ligands and metal complexes. The tert-butyl group at the 4-position provides steric protection that can influence metal coordination geometry and catalytic selectivity . The compound's documented ability to bind metal ions through intramolecular hydrogen bonding supports its utility in coordination chemistry applications. The availability of validated synthetic procedures (73% yield) and complete spectroscopic characterization ensures that researchers can reliably prepare and verify this compound for ligand synthesis and catalyst development programs.

As an Analytical Reference Standard and Intermediate in Pharmaceutical Research and Medicinal Chemistry Campaigns

The compound's defined physicochemical properties (LogP = 1.8714, TPSA = 33.12 Ų) and commercial availability with documented purity specifications (95% to ≥98%) and batch-specific QC reports (NMR, HPLC, GC) make it suitable as an analytical reference standard and synthetic intermediate in pharmaceutical research. The sterically hindered pyridinemethanol core provides a scaffold that can be elaborated into bioactive molecules or used to introduce steric constraints into drug candidates, where the tert-butyl group may modulate target binding, metabolic stability, or pharmacokinetic properties.

In Paramagnetic and Magnetic Resonance Studies Leveraging the Compound's Documented Magnetic Properties

(4-tert-Butylpyridin-2-yl)methanol has been characterized as a paramagnetic molecule through NMR signal anisotropy measurements . This property distinguishes it from non-paramagnetic pyridinemethanol analogs and may be relevant for applications in magnetic resonance studies, including the development of paramagnetic probes, contrast agents, or materials with magnetic functionality. The compound's paramagnetic character, combined with its ligand capabilities for metal ion binding , positions it as a candidate for investigations at the interface of coordination chemistry and magnetic materials research.

For Structure-Property Relationship Studies Exploring the Impact of 4-Position Substitution on Pyridine Basicity and Hydrogen-Bonding Capacity

Hydrogen-bonding studies on 4-substituted pyridine derivatives demonstrate that tert-butyl substitution influences basicity characteristics compared to organometallic substituents and the unsubstituted compound . The specific 4-tert-butyl, 2-hydroxymethyl substitution pattern of this compound creates a unique steric and electronic environment that can be systematically compared with other substitution patterns (e.g., 4-methyl, 4-ethyl, 4-isopropyl, or 4-phenyl derivatives) to establish structure-property relationships. Such studies are valuable for understanding how substituent effects modulate ligand performance, catalytic activity, and molecular recognition events in both academic and industrial research settings.

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